1-Piperidinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride
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Overview
Description
1-Piperidinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a complex organic compound that features a piperidine ring, a morpholine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidinecarboxylic acid derivative, followed by the introduction of the morpholine ring and the methylphenyl group. Common reagents used in these reactions include piperidine, morpholine, and 4-methylphenyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinecarboxylic acid, 4-[(2-amino-4-methylphenyl)amino]-, ethyl ester
- 1-Piperidinecarboxylic acid, 4-[(2-pyrimidinylamino)methyl]-, (4-methylphenyl)methyl ester
Uniqueness
1-Piperidinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
185759-15-3 |
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Molecular Formula |
C19H29ClN2O3 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-16-5-7-17(8-6-16)18-15-20(11-13-23-18)12-14-24-19(22)21-9-3-2-4-10-21;/h5-8,18H,2-4,9-15H2,1H3;1H |
InChI Key |
HZGZLLJRPGJRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCCCC3.Cl |
Origin of Product |
United States |
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